
Trioxacarcin A(sub 1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioxacarcin A(sub 1) is a polyoxygenated, structurally complex natural product that belongs to the trioxacarcin family. These compounds are known for their potent antiproliferative effects against cultured human cancer cells. Trioxacarcin A(sub 1) was first isolated from the marine-derived microorganism Streptomyces bottropensis DO-45 and has since been re-isolated from other marine Streptomyces species . It exhibits extraordinary anti-bacterial, anti-malarial, and anti-tumor activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trioxacarcin A(sub 1) involves a component-based approach that includes late-stage stereoselective glycosylation reactions of fully functionalized, differentially protected aglycon substrates . Key steps in the synthesis include the activation and protection of the two 2-deoxysugar components, trioxacarcinose A and trioxacarcinose B, and the sequencing of glycosidic couplings . The convergent, component-based sequence allows for the rapid construction of structurally diverse synthetic analogues .
Industrial Production Methods
Genetic analysis of the biosynthetic gene cluster revealed 56 genes encoding the type II PKS and a large number of tailoring enzymes .
化学反応の分析
Types of Reactions
Trioxacarcin A(sub 1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the glycosylation and other modification reactions .
Major Products Formed
The major products formed from these reactions include various analogues of Trioxacarcin A(sub 1) that exhibit different biological activities .
科学的研究の応用
Trioxacarcin A(sub 1) has a wide range of scientific research applications, including:
作用機序
Trioxacarcin A(sub 1) exerts its effects by efficiently and irreversibly alkylating guanine residues of duplex DNA . This alkylation forms a covalent bond between the exocyclic carbon atom of the spiro epoxide function and the N7 position of the guanine residue . The DNA lesion and the product of depurination formed from it, a 1:1 adduct of guanine and Trioxacarcin A(sub 1), have been characterized crystallographically .
類似化合物との比較
Similar Compounds
Trioxacarcin A: Another member of the trioxacarcin family with similar biological activities.
DC-45-A1: A structural analogue of Trioxacarcin A(sub 1) with potent antiproliferative effects.
LL-D49194a1: A closely related natural product with a distinct glycosylation pattern.
Uniqueness
Trioxacarcin A(sub 1) is unique due to its highly oxygenated polycyclic skeleton, fused spiro epoxide function, and unusual glycosidic residues . Its extraordinary antiproliferative effects and ability to form covalent bonds with DNA make it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
85797-12-2 |
|---|---|
分子式 |
C34H40O16 |
分子量 |
704.7 g/mol |
IUPAC名 |
[6-[19-(dimethoxymethyl)-10,13,17-trihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C34H40O16/c1-12-8-15-20(26-19(12)27-29-33(40,48-26)32(11-44-32)34(49-27,50-29)30(42-6)43-7)24(38)22-21(25(15)41-5)17(9-16(36)23(22)37)47-18-10-31(4,39)28(13(2)45-18)46-14(3)35/h8,13,16-18,27-30,36,38-40H,9-11H2,1-7H3 |
InChIキー |
UVQUFAKGLOZQJM-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C68CO8)(O7)C(OC)OC)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


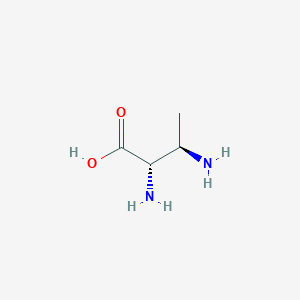


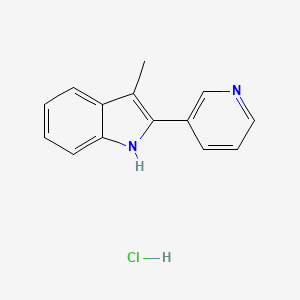
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)
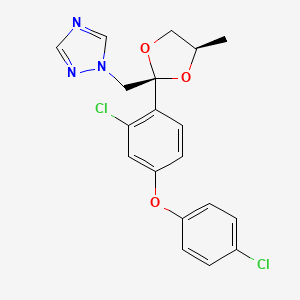
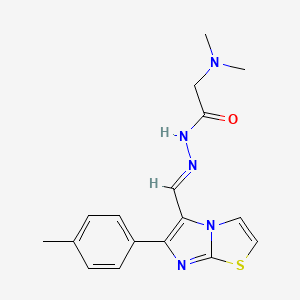

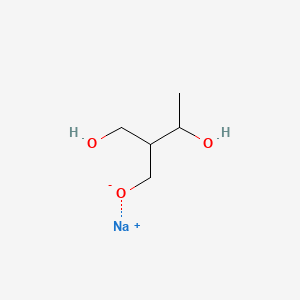
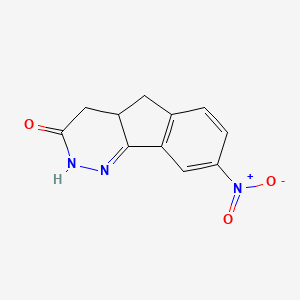
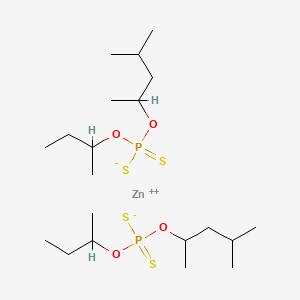
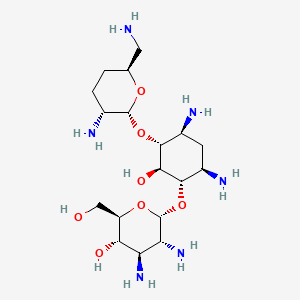
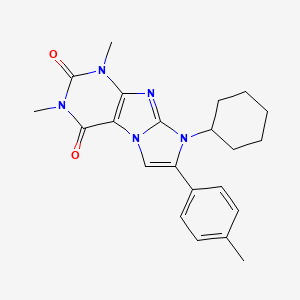
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)
